N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide
Description
N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide is a nicotinamide derivative characterized by a pyridine core substituted at position 3 with a carboxamide group linked to a 4-fluorophenyl moiety and at position 6 with a 1H-imidazol-1-yl group. The fluorine atom and imidazole ring may enhance bioavailability and binding affinity, common strategies in drug design .
Properties
IUPAC Name |
N-(4-fluorophenyl)-6-imidazol-1-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O/c16-12-2-4-13(5-3-12)19-15(21)11-1-6-14(18-9-11)20-8-7-17-10-20/h1-10H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCYMFDPMJFNLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN=C(C=C2)N3C=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide typically involves the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an aldehyde and an amine in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with two structurally related analogs: BPN-15606 (a gamma-secretase modulator) and N-(2-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide (a pyrazole-containing derivative). Key differences lie in substituent groups, heterocyclic systems, and pharmacological profiles.
Table 1: Structural and Pharmacological Comparison
*Note: The molecular formula of the target compound is estimated based on structural analogs. Exact data require further experimental validation.
Key Observations:
- Imidazole’s dual nitrogen atoms may enhance interactions with biological targets compared to pyrazole .
- Conversely, BPN-15606’s methylimidazole and pyridazine moieties likely increase lipophilicity and target affinity .
- Pharmacological Implications : BPN-15606’s gamma-secretase modulation highlights the role of extended aromatic systems (e.g., pyridazine) in enzyme inhibition. The target compound’s simpler structure may prioritize different therapeutic pathways .
Research Findings
- Structural Analysis : Crystallographic data for analogs were determined using software such as SHELX and SIR97 , ensuring accurate bond-length and angle measurements. The pyrazole-containing compound () exhibited planar geometry, facilitating protein binding .
- Pharmacological Data: BPN-15606 demonstrated nanomolar potency in gamma-secretase inhibition, attributed to its methylimidazole and methoxy groups. The target compound’s imidazole may offer similar advantages, but activity data remain unreported .
- Synthetic Feasibility : All compounds were synthesized via modular routes, with nicotinamide derivatives favoring amide coupling and Suzuki-Miyaura reactions for heterocycle introduction .
Biological Activity
N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
This compound features a nicotinamide core with a fluorinated phenyl group and an imidazole ring. This structural configuration is crucial for its interaction with biological targets, particularly enzymes involved in various metabolic pathways.
Target Enzyme
The primary target of this compound is the enzyme sterol 14-demethylase (NfCYP51), which is essential for sterol biosynthesis in Naegleria fowleri, a pathogenic amoeba. The compound acts as an inhibitor, disrupting the normal function of this enzyme and leading to the death of the organism by impairing its sterol biosynthesis pathway.
Biochemical Pathways
The inhibition of NfCYP51 by this compound affects the sterol biosynthesis pathway, which is critical for membrane integrity and function in Naegleria fowleri. This mechanism highlights the potential of this compound as an antifungal agent.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.
The following table summarizes some relevant findings regarding its anticancer activity:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 15.63 | |
| A549 (lung cancer) | 0.11 | |
| PC-3 (prostate cancer) | 2.41 |
These results demonstrate the compound's potential as a therapeutic agent against various malignancies.
Enzyme Inhibition
This compound has been identified as a potent inhibitor of several key enzymes involved in metabolic processes. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research and drug development .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Inhibition of Naegleria fowleri : A study demonstrated that this compound effectively inhibited NfCYP51, leading to significant reductions in Naegleria fowleri viability. This finding underscores its potential as an antifungal agent.
- Anticancer Efficacy : In vitro studies revealed that this compound exhibited selective cytotoxicity against various cancer cell lines, suggesting its utility in cancer therapy .
- Mechanistic Insights : Research has shown that the compound alters gene expression related to cell cycle regulation and apoptosis, indicating its multifaceted role in cellular processes .
Q & A
Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a nicotinamide core with fluorophenyl and imidazole moieties. Key steps include:
- Amide bond formation : Reacting 6-chloronicotinoyl chloride with 4-fluoroaniline under basic conditions (e.g., triethylamine in dry THF) to form the N-(4-fluorophenyl) intermediate.
- Imidazole substitution : Replacing the chlorine atom at the 6-position of the pyridine ring with 1H-imidazole using a Buchwald–Hartwig amination or nucleophilic aromatic substitution (e.g., CuI catalysis, 100–120°C, DMF solvent) .
- Optimization : Control reaction temperature (80–120°C), solvent polarity (DMF or DMSO), and catalyst loading (e.g., 10 mol% Pd(OAc)₂) to improve yields (>85%) and purity .
Q. How can the structural identity and purity of this compound be confirmed?
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify aromatic proton environments (e.g., 4-fluorophenyl singlet at δ 7.2–7.4 ppm, imidazole protons at δ 7.8–8.2 ppm) .
- Infrared (IR) Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .
- Elemental Analysis : Match calculated vs. experimental C, H, N, and F percentages (e.g., ±0.3% deviation) .
Q. What initial biological screening assays are appropriate for this compound?
- Enzyme inhibition assays : Test against kinases or NAD-dependent enzymes (e.g., PARP-1) using fluorescence-based ADP-Glo™ kits .
- Cellular viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay on HeLa or HepG2 cells) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structural modifications optimize the compound’s pharmacokinetic properties?
- Substituent effects : Replace the 4-fluorophenyl group with 2,4-difluorophenyl (enhanced lipophilicity) or introduce electron-withdrawing groups (e.g., CF₃) to improve metabolic stability .
- Bioisosteric replacements : Swap imidazole with 1,2,4-triazole to modulate hydrogen-bonding interactions with target enzymes .
- Solubility enhancement : Introduce polar groups (e.g., morpholine or PEG chains) at the nicotinamide nitrogen .
Q. How should researchers resolve contradictions in crystallographic data during structural analysis?
- Software cross-validation : Refine X-ray diffraction data using SHELXL (for small-molecule precision) and SIR97 (for phase problem resolution). Compare R-factor convergence (<5% discrepancy) .
- Twinned crystal analysis : Apply SHELXD to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with NAD-binding domains (e.g., PARP-1). Validate with MD simulations (100 ns, AMBER force field) to assess binding stability .
- Pharmacophore mapping : Align imidazole and fluorophenyl moieties with known inhibitors (e.g., olaparib) using Discovery Studio .
Q. How can researchers address discrepancies in enzymatic vs. cellular assay results?
- Off-target profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
- Metabolic stability assays : Use LC-MS to measure hepatic microsomal clearance (e.g., human liver microsomes, 1 mg/mL protein) and correlate with cellular activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
